molecular formula C27H25N3O3 B2972350 3-(4-ethoxyphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-59-2

3-(4-ethoxyphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2972350
CAS No.: 866588-59-2
M. Wt: 439.515
InChI Key: YBNBVOKQDSCHAJ-UHFFFAOYSA-N
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Description

The compound “3-(4-ethoxyphenyl)-8-methoxy-5-(4-methoxybenzyl)-5H-pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several functional groups and rings. It has a pyrazolo[4,3-c]quinoline core, which is a type of heterocyclic compound . This core is substituted with various groups including a 4-ethoxyphenyl group, a methoxy group, and a 4-methoxybenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (like the quinoline and phenyl rings) would contribute to the compound’s stability. The ethoxy, methoxy, and benzyl groups would likely affect the compound’s physical and chemical properties .


Chemical Reactions Analysis

The compound’s reactivity would depend on its structure. The aromatic rings might undergo electrophilic aromatic substitution reactions. The ether groups (ethoxy and methoxy) might be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of aromatic rings and ether groups might affect its solubility, boiling point, and melting point .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis of Pyrazolo[4,3-c]quinoline Derivatives : Novel classes of pyrazolo[4,3-c]quinoline derivatives have been synthesized, starting from 2,3-dihydro-lH-quinolin-4-ones. These compounds are of interest due to their potential as ligands for the estrogen receptor, showcasing the diverse applications of quinoline derivatives in medicinal chemistry (Kasiotis, Fokialakis, Haroutounian, 2006).
  • Structural and Optical Properties : The structural and optical properties of certain pyrano[3,2-c]quinoline derivatives have been studied, indicating their potential use in material science. Such studies can provide insights into the applications of these compounds in developing new materials with specific optical characteristics (Zeyada, El-Nahass, El-Shabaan, 2016).

Biological Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

Properties

IUPAC Name

3-(4-ethoxyphenyl)-8-methoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-33-21-11-7-19(8-12-21)26-24-17-30(16-18-5-9-20(31-2)10-6-18)25-14-13-22(32-3)15-23(25)27(24)29-28-26/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNBVOKQDSCHAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)OC)CC5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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